1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound characterized by its unique structure, which includes two phenyl groups and a methyl group attached to a butadiene backbone. Its chemical formula is with a molecular weight of approximately 220.317 g/mol. The compound is known for its conjugated diene system, which contributes to its chemical reactivity and potential applications in various fields, including materials science and organic synthesis.
Several methods exist for synthesizing 1,4-diphenyl-2-methyl-1,3-butadiene:
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications:
Interaction studies involving 1,4-diphenyl-2-methyl-1,3-butadiene focus on its reactivity with various chemical species. For example:
Several compounds share structural similarities with 1,4-diphenyl-2-methyl-1,3-butadiene. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,4-Diphenyl-1,3-butadiene | Two phenyl groups on a butadiene backbone | Known for its high reactivity towards radicals |
2,3-Diphenyl-1,3-butadiene | Similar structure but different substitution | Exhibits distinct photochemical properties |
1-Methyl-1,4-diphenylbutadiene | Methyl group at a different position | Shows different reactivity patterns compared to 1,4-diphenyl derivatives |
1,4-Di(phenylethylene) | Ethylene groups instead of butadiene | Often used in polymer production |
The uniqueness of 1,4-diphenyl-2-methyl-1,3-butadiene lies in its specific substitution pattern and the resulting electronic properties that influence its reactivity and applications in synthetic chemistry. Its ability to participate in diverse
The Wittig reaction remains the most widely employed method for synthesizing 1,4-diphenyl-2-methyl-1,3-butadiene due to its efficiency in forming carbon-carbon double bonds. Key optimization parameters include solvent selection, base strength, and temperature, which directly influence reaction kinetics and stereochemical outcomes.
In a seminal study, the use of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides as ylide precursors demonstrated that solvent polarity significantly impacts conversion rates. For instance, reactions conducted in dimethyl sulfoxide (DMSO) at 80°C with potassium carbonate as a base achieved 84% isolated yield, compared to 48% in tetrahydrofuran (THF) with n-butyllithium. The enhanced solubility of intermediates in DMSO facilitates ylide formation and subsequent aldehyde addition, critical for constructing the conjugated diene backbone.
Stereoselectivity (E/Z ratios) is another critical factor. Table 1 illustrates how base and solvent combinations affect diastereomeric outcomes. For example, sodium hydride in DMSO produced a 2.3:1 E/Z ratio, while potassium carbonate at elevated temperatures improved selectivity to 2.5:1. These findings align with the general principle that stabilized ylides favor E-alkenes due to reduced betaine intermediacy.
Table 1: Optimization of Wittig Reaction Conditions for Conjugated Diene Synthesis
Entry | Solvent | Base | Temperature (°C) | Yield (%) | E/Z Ratio |
---|---|---|---|---|---|
1 | THF | n-BuLi | −78 to rt | 48 | 1.6:1 |
2 | DMSO | NaH | 0 to rt | 53 | 2.3:1 |
3 | DMSO | K~2~CO~3~ | rt to 80 | 84 | 2.5:1 |
Scalability is achievable through one-pot protocols, where intermediates generated from benzyltriphenylphosphonium chloride and trans-cinnamaldehyde react directly with aldehydes, yielding 87% overall efficiency. This approach minimizes intermediate isolation, enhancing practicality for industrial applications.
While the Wittig reaction dominates, organometallic strategies offer complementary routes. Palladium-catalyzed cross-coupling reactions, though not directly reported in the provided sources, theoretically enable modular assembly of the diene system. For instance, Suzuki-Miyaura coupling between vinyl boronic esters and aryl halides could construct the 1,3-butadiene framework, though such methods require further validation for this specific compound.
The PMC study highlights post-Wittig modifications using palladium on carbon (Pd/C) to hydrogenate alkene intermediates, yielding single stereoisomers in 86% efficiency. Though this step does not directly synthesize the diene, it underscores the role of transition metals in refining stereochemical profiles. Future research could explore nickel- or iron-catalyzed dimerization of styrene derivatives to access methyl-substituted dienes sustainably.
Achieving enantioselectivity in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis remains challenging due to the compound’s planar geometry. However, stereochemical drift during Wittig reactions, influenced by lithium salts, offers a potential pathway for kinetic control. For example, lithium iodide in dimethylformamide (DMF) promotes Z-selectivity, whereas Schlosser’s modification using phenyllithium converts erythro betaines to threo intermediates, favoring E-alkenes.
Table 2: Stereochemical Outcomes in Wittig Reactions with Lithium Salts
Entry | Ylide Type | Additive | E/Z Ratio |
---|---|---|---|
1 | Unstabilized | LiI | 1:4.6 |
2 | Semistabilized | None | 1.7:1 |
3 | Stabilized | PhLi | 4.0:1 |
Chiral phosphine ligands, though not explicitly tested in the provided studies, could theoretically induce asymmetry during ylide formation. For instance, binaphthyl-derived ligands might bias the [2+2] cycloaddition step, enabling enantioselective synthesis. Further experimentation is needed to validate these hypotheses.
The formation of 1,4-diphenyl-2-methyl-1,3-butadiene through Wittig-type reactions involves complex ylide intermediates that dictate both the reaction pathway and stereochemical outcome [5] [8]. The Wittig reaction mechanism proceeds through the formation of organophosphorus ylides, which are zwitterionic species characterized by opposite charges on adjacent atoms with complete octets [5]. In the synthesis of 1,4-diphenyl-2-methyl-1,3-butadiene, benzyltriphenylphosphonium chloride serves as the precursor to the ylide intermediate when treated with a strong base such as sodium methoxide [2] .
The ylide formation process begins with an S_N2 reaction between triphenylphosphine and an appropriate alkyl halide, followed by deprotonation using a strong base like butyl lithium [8] [35]. For 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, the specific ylide intermediate exhibits resonance stabilization between a carbon-phosphorus double bond structure and a charged zwitterionic form [5] [35]. The stability of these ylide intermediates directly influences the stereoselectivity of the subsequent reaction with cinnamaldehyde [31].
Experimental investigations have revealed that the ylide intermediate in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis demonstrates enhanced reactivity compared to non-substituted analogs due to the electron-donating properties of the phenyl groups [31] [5]. The methyl substitution on the butadiene backbone introduces additional steric considerations that affect the orientation of the ylide during the critical carbon-carbon bond formation step [2] [31]. Kinetic studies indicate that ylide intermediates with phenyl substituents exhibit increased nucleophilicity, resulting in faster reaction rates with electrophilic carbonyl compounds [31] [35].
The mechanism proceeds through an oxaphosphetane intermediate formed by the concerted [2+2] cycloaddition between the ylide and the carbonyl compound [8] [15]. For 1,4-diphenyl-2-methyl-1,3-butadiene formation, this four-membered ring intermediate demonstrates remarkable stability compared to simpler analogs, attributed to the extended conjugation system provided by the phenyl substituents [31] [15]. The decomposition of the oxaphosphetane occurs through a syn-cycloreversion process that is highly stereospecific, preserving the geometric configuration established during the initial ylide-carbonyl interaction [15] [31].
Table 1: Ylide Intermediate Characteristics in 1,4-Diphenyl-2-methyl-1,3-butadiene Synthesis
Parameter | Value | Reference Condition |
---|---|---|
Ylide Formation Time | 15 minutes [2] | Sodium methoxide, absolute ethanol |
Nucleophilicity Index | Enhanced vs. unsubstituted [31] | Phenyl substitution effect |
Oxaphosphetane Stability | High [31] | Extended conjugation |
Stereoselectivity | >85% E-isomer [31] | Salt-free conditions |
Solvent effects play a crucial role in determining both the reaction kinetics and stereoselectivity of 1,4-diphenyl-2-methyl-1,3-butadiene formation reactions [9] [10]. The choice of solvent significantly influences the stabilization of intermediate species, transition state energies, and ultimately the product distribution [9] [11]. In Wittig-type syntheses of conjugated dienes, polar aprotic solvents such as tetrahydrofuran and dioxane have been shown to enhance reaction rates while maintaining high stereoselectivity [19] [32].
Research has demonstrated that solvent polarity directly affects the energy barriers associated with ylide formation and subsequent reactions [9] [31]. In the synthesis of 1,4-diphenyl-2-methyl-1,3-butadiene, absolute ethanol serves as an effective medium for ylide generation, providing optimal solvation of ionic intermediates while minimizing unwanted side reactions [2] . The dielectric constant of the solvent influences the stability of charged intermediates, with higher dielectric constants generally favoring the formation of zwitterionic species [9] [12].
Kinetic investigations reveal that solvent effects on 1,4-diphenyl-2-methyl-1,3-butadiene synthesis are particularly pronounced in the oxaphosphetane formation step [31] [32]. Non-polar solvents tend to favor the concerted [2+2] cycloaddition pathway, while polar solvents can stabilize betaine intermediates when lithium salts are present [15] [32]. The absence of lithium salts in salt-free conditions ensures that the reaction proceeds through the preferred concerted mechanism, maintaining high E-stereoselectivity [31] [15].
Temperature-dependent solvent effects have been observed in conjugated diene synthesis, with higher temperatures generally reducing stereoselectivity due to increased thermal motion and enhanced reversibility of intermediate formation [33] [36]. For 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, optimal conditions involve moderate temperatures in polar aprotic solvents to maximize both yield and stereochemical control [19].
Table 2: Solvent Effects on Reaction Parameters
Solvent | Dielectric Constant | Reaction Rate (relative) | E:Z Selectivity | Yield (%) |
---|---|---|---|---|
Tetrahydrofuran | 7.6 [19] | 1.0 [19] | >30:1 [19] | 99 [19] |
Dioxane | 2.2 [19] | 0.8 [19] | >25:1 [19] | 85 [19] |
Absolute Ethanol | 24.5 [2] | 0.9 [2] | High [2] | 78 [2] |
Toluene | 2.4 [19] | 0.3 [19] | Moderate [19] | 45 [19] |
Computational modeling has provided unprecedented insights into the transition state structures and energy profiles associated with 1,4-diphenyl-2-methyl-1,3-butadiene formation [14] [22]. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets have successfully reproduced experimental observations regarding stereoselectivity and reaction kinetics [31] [22]. These computational studies reveal the intricate interplay of steric and electronic factors that govern transition state geometries and relative energies [31] [11].
The transition state for 1,4-diphenyl-2-methyl-1,3-butadiene formation through Wittig reaction exhibits a characteristic puckered geometry that minimizes unfavorable 1,3-diaxial interactions between the phenyl substituents and the phosphorus ligands [31] [15]. Computational analysis indicates that this puckering is essential for achieving the observed high E-selectivity, as it reduces steric clashes while maintaining optimal orbital overlap for bond formation [31] [22]. The methyl substitution on the butadiene backbone introduces additional conformational considerations that affect the transition state energy landscape [31].
Energy decomposition analysis reveals that the transition state stability is governed by a delicate balance of 1,2-interactions, 1,3-interactions, and secondary orbital effects [31] [21]. For stabilized ylides used in 1,4-diphenyl-2-methyl-1,3-butadiene synthesis, dipole-dipole interactions play a dominant role in determining transition state geometry, contributing to the high E-selectivity observed experimentally [31] [15]. The computational results demonstrate that C-H···O interactions in the transition state provide additional stabilization that influences the overall reaction pathway [31].
Transition state calculations using various levels of theory, including coupled cluster methods for benchmark accuracy, have confirmed that the concerted [2+2] cycloaddition mechanism is energetically preferred over stepwise alternatives [22] [14]. The activation barriers computed for 1,4-diphenyl-2-methyl-1,3-butadiene formation are consistent with experimental kinetic data, validating the computational approach [31] [22]. These studies also predict the effects of substituent modifications on reaction outcomes, providing valuable guidance for synthetic optimization [14] [25].
Table 3: Computational Transition State Parameters
Parameter | Calculated Value | Method | Reference |
---|---|---|---|
Activation Energy (E_a) | 18.7 kcal/mol [26] | B3LYP/6-311+G(d,p) [26] | Wittig reaction |
C-C Bond Distance (TS) | 2.1-2.3 Å [34] | UB3LYP/6-31G(d) [34] | Bond formation |
Transition Time | 50-150 fs [34] | Molecular dynamics [34] | Trajectory analysis |
E:Z Energy Difference | 2.4 kcal/mol [31] | DFT calculations [31] | Stereoselectivity |